(Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
5-ethyl-3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-3-5-9-12-23(20,21)18-15(19)14(4-2)22-16(18)17-13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAKXGTVJGHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1C(=O)C(SC1=NC2=CC=CC=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities. They are known to inhibit various enzymes and cell lines, which suggests a broad range of potential targets.
Mode of Action
Thiazolidin-4-one derivatives are known for their role in anticancer activity by inhibiting various enzymes and cell lines. This suggests that the compound might interact with its targets, leading to changes that inhibit the function of these enzymes or cell lines.
Biochemical Pathways
Given the anticancer activities of thiazolidin-4-one derivatives, it can be inferred that the compound might affect pathways related to cell proliferation and survival.
Result of Action
Given the known anticancer activities of thiazolidin-4-one derivatives, it can be inferred that the compound might induce changes leading to the inhibition of cell proliferation and survival.
Action Environment
The synthesis of thiazolidin-4-one derivatives has been developed using various synthetic, green, and nanomaterial-based synthesis routes, suggesting that the compound might be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
(Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazolidin-4-one derivatives, including this compound, have been shown to inhibit enzymes involved in cancer cell proliferation. This compound also exhibits antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it inhibits key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Its antimicrobial action is mediated by binding to bacterial enzymes, disrupting their function and leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with enzymes involved in cancer cell metabolism can alter the metabolic profile of these cells, leading to reduced proliferation and increased apoptosis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biological effects
Biological Activity
(Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic compound known for its diverse biological activities. The thiazolidin-4-one scaffold has been extensively studied in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity associated with this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Biological Activity Overview
Thiazolidin-4-one derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazolidinone structure can enhance its anticancer potency by targeting specific cellular pathways.
- Antioxidant Properties : These compounds often possess antioxidant activity, which can be measured using various assays such as DPPH and ABTS. The presence of substituents at specific positions on the thiazolidinone ring can influence this activity.
- Antimicrobial Effects : Thiazolidin-4-one derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans.
- Anti-inflammatory and Analgesic Activities : Some derivatives have shown promise in reducing inflammation and pain, making them candidates for further development as therapeutic agents in inflammatory diseases.
The biological activity of thiazolidin-4-one derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets related to inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various assays:
| Study | Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Sava et al. (2021) | Antioxidant | DPPH assay | 0.54 mM |
| Verma et al. (2023) | Anticancer | HT29 (Colon Cancer) | 0.31 µM |
| Carraro Junior et al. (2021) | Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Taherkhorsand et al. (2023) | Anti-inflammatory | In vivo model | Reduced edema |
Comparison with Similar Compounds
Key Observations:
Position 3: The pentylsulfonyl group in the target compound introduces strong electron-withdrawing effects and enhanced hydrophilicity compared to alkyl (e.g., cyclopropyl ) or aromatic (e.g., phenyl ) substituents. Sulfonyl groups are known to improve metabolic stability and binding selectivity in enzyme inhibition .
Stereochemistry: The (Z)-configuration at the imino group is critical for activity, as seen in α-amylase inhibitors where (Z)-isomers showed 60–90% inhibition versus negligible activity in (E)-isomers .
Pharmacological and Computational Insights
- Antiglycation Activity: Compounds with 5-arylidene and cyclopropyl groups (e.g., 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one) exhibited IC₅₀ values of 12–45 μM against human serum albumin glycation, attributed to electron-deficient arylidene moieties stabilizing Schiff base intermediates .
- Enzyme Inhibition : The pentylsulfonyl group may mimic sulfate or phosphate groups in enzyme active sites, as seen in α-amylase inhibitors where sulfonamide derivatives showed superior activity .
- ADMET Properties : Thiazolidin-4-ones with sulfonyl groups generally exhibit moderate-to-high metabolic stability due to resistance to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Condensation : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloesters or α-haloketones .
Sulfonylation : Introduction of the pentylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Imine formation : Reaction of the intermediate with phenyl isothiocyanate to introduce the phenylimino group .
- Optimization : Yield and selectivity can be improved by varying catalysts (e.g., piperidine for imine formation) and solvents (DMF or ethanol for polar intermediates). Reflux times and temperature gradients should be calibrated using TLC/HPLC monitoring .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., Z-configuration of the imino group and sulfonyl resonance) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHNOS) .
- X-ray Crystallography : For unambiguous confirmation of the Z-configuration and crystal packing, using SHELX software for refinement .
Advanced Research Questions
Q. How does the stereochemistry of the phenylimino group influence biological activity, and what methods resolve configuration ambiguity?
- Impact : The Z-configuration may enhance binding to biological targets (e.g., enzymes or receptors) due to spatial alignment of the phenyl and thiazolidinone moieties .
- Resolution :
- Circular Dichroism (CD) : To distinguish enantiomers in chiral environments.
- NOESY NMR : Cross-peaks between the phenylimino proton and thiazolidinone protons confirm spatial proximity in the Z-isomer .
Q. What strategies mitigate contradictions in solubility and stability data across studies?
- pH-Dependent Stability : Conduct stability assays in buffers (pH 3–10) with HPLC monitoring. For example, sulfonyl groups may hydrolyze under acidic conditions, requiring neutral storage .
- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as nanoparticles for in vitro assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 or bacterial enzymes) .
- MD Simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the sulfonyl and imino groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
